6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid
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Overview
Description
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is a chemical compound with the molecular formula C11H9FO4 and a molecular weight of 224.19 g/mol . It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position of the chroman-4-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated precursors and chroman derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted chroman-2-carboxylic acids .
Scientific Research Applications
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the molecule play a key role in its reactivity and interactions with biological systems. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-4-oxochroman-2-carboxylic acid: Similar structure but lacks the fluorine atom at the 6th position.
4-Oxochroman-2-carboxylic acid: Lacks both the fluorine and methyl groups.
Uniqueness
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,10H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLVHOJMYMPRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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